molecular formula C27H35NO B5164128 2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol

2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol

Cat. No.: B5164128
M. Wt: 389.6 g/mol
InChI Key: WLAYEVQRQBPQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol, also known as BHT-1, is a synthetic antioxidant used in various industries. The compound has gained attention due to its potential applications in scientific research.

Mechanism of Action

2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol works by scavenging free radicals and preventing them from causing damage to cells. It does this by donating a hydrogen atom to the free radical, which neutralizes it and prevents it from reacting with other molecules. This compound is also capable of regenerating other antioxidants, such as vitamin E, which further enhances its antioxidant properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce lipid peroxidation, which is the process by which free radicals damage cell membranes. This compound has also been shown to protect against DNA damage and reduce inflammation. Additionally, this compound has been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol has several advantages for use in lab experiments. It is stable and easy to handle, making it a convenient compound to work with. This compound is also relatively inexpensive and readily available. However, this compound has some limitations. It has been shown to have pro-oxidant effects under certain conditions, which can be problematic in some experiments. Additionally, this compound may interfere with certain assays, which can affect the accuracy of results.

Future Directions

There are several potential future directions for research on 2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol. One area of interest is the development of new analogs with improved antioxidant properties. Another area of research is the investigation of this compound's potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to better understand the pro-oxidant effects of this compound and how they can be avoided in experiments.
Conclusion
This compound is a synthetic antioxidant with potential applications in scientific research. Its antioxidant properties make it useful for studying the effects of oxidative stress on biological systems. This compound has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for research on this compound, including the development of new analogs and investigation of its potential therapeutic applications.

Synthesis Methods

2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol is synthesized through a multi-step process that involves the reaction of 2,4-di-tert-butylphenol with 1-naphthylmethylamine. The resulting product undergoes further reactions to form this compound. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol has potential applications in scientific research, particularly in the field of oxidative stress. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. This compound has also been used in studies on the effects of oxidative stress on various biological systems, including cells, tissues, and organisms.

Properties

IUPAC Name

2,4-ditert-butyl-6-[[methyl(naphthalen-1-ylmethyl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO/c1-26(2,3)22-15-21(25(29)24(16-22)27(4,5)6)18-28(7)17-20-13-10-12-19-11-8-9-14-23(19)20/h8-16,29H,17-18H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAYEVQRQBPQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN(C)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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